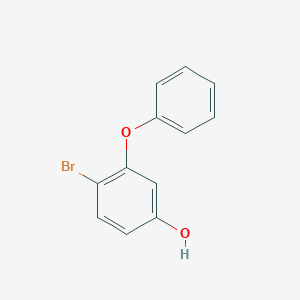

4-Bromo-3-phenoxyphenol

Description

Significance of Brominated Phenoxy Compounds in Organic Synthesis and Materials Science

Brominated phenoxy compounds are a class of molecules that have garnered significant attention in both organic synthesis and materials science. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of chemical transformations. sci-hub.seresearchgate.netnih.gov In organic synthesis, the carbon-bromine bond is a key precursor for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular frameworks. researchgate.net This reactivity is instrumental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netsolubilityofthings.com

In the realm of materials science, the introduction of bromine into phenoxy structures can impart desirable properties to polymers and other materials. Brominated compounds have been historically used as flame retardants, although research is ongoing to develop more environmentally benign alternatives. The high atomic weight of bromine can also influence the refractive index and other optical properties of materials. Furthermore, the phenoxy group itself contributes to thermal stability and mechanical strength in various polymers. solubilityofthings.com

Overview of Aryl Ether Chemistry and Phenolic Derivatives

Phenolic derivatives, compounds possessing a hydroxyl group directly attached to an aromatic ring, exhibit a unique set of chemical properties. tutoring-blog.co.ukvedantu.comwikipedia.org The hydroxyl group is weakly acidic due to the resonance stabilization of the resulting phenoxide ion. wikipedia.orgwikipedia.org This acidity is a key feature in their reactivity. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. tutoring-blog.co.ukvedantu.com This predictable reactivity pattern makes phenols valuable starting materials for the synthesis of a wide range of substituted aromatic compounds.

Positioning 4-Bromo-3-phenoxyphenol within Advanced Synthetic Intermediates Research

This compound can be classified as an advanced synthetic intermediate, a molecule that serves as a building block for the creation of more complex and often biologically active compounds. numberanalytics.comacs.org Its structure contains multiple points for chemical modification. The bromine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net The phenolic hydroxyl group can undergo etherification, esterification, or can be used to direct further substitution on the aromatic ring. wikipedia.org The phenoxy group, while generally stable, can be cleaved under specific conditions, offering another potential avenue for structural diversification. numberanalytics.com The strategic placement of the bromo and phenoxy substituents on the phenolic ring creates a unique substitution pattern that can be exploited to synthesize specifically targeted molecules.

Due to the lack of extensive direct research on this compound, its properties are often inferred from related, more studied compounds. The table below presents data for representative related compounds to provide context for the potential properties of this compound.

| Property | 4-Bromophenol (B116583) | 3-Phenoxyphenol |

| Molecular Formula | C₆H₅BrO | C₁₂H₁₀O₂ |

| Molecular Weight | 173.01 g/mol | 186.21 g/mol |

| Appearance | White to off-white crystalline solid | Data not readily available |

| Melting Point | 63-66 °C | Data not readily available |

| Boiling Point | 236 °C | Data not readily available |

| Solubility | Slightly soluble in water, soluble in organic solvents | Data not readily available |

This table presents data for related compounds to provide a comparative context, as specific experimental data for this compound is not widely available.

Interdisciplinary Research Landscape for Complex Aromatic Ethers

The study of complex aromatic ethers like this compound is inherently interdisciplinary. Organic chemists are interested in developing novel synthetic methodologies to construct and modify these molecules. rsc.orgjsynthchem.com Medicinal chemists may explore their potential as scaffolds for the design of new therapeutic agents, as the phenoxyphenol substructure is found in some biologically active molecules. nih.gov Materials scientists might investigate their use in the development of new polymers or functional materials, leveraging the properties imparted by the bromine atom and the ether linkage. solubilityofthings.com Furthermore, computational chemists can use theoretical methods to predict the properties and reactivity of these molecules, guiding experimental work. frontiersin.org The convergence of these fields is crucial for unlocking the full potential of this class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

4-bromo-3-phenoxyphenol |

InChI |

InChI=1S/C12H9BrO2/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h1-8,14H |

InChI Key |

MMXIWRZQGGRCKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)O)Br |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 3 Phenoxyphenol

Reactivity of the Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for functionalization. The bromine atom can be replaced or used as a handle to form new carbon-carbon or carbon-heteroatom bonds, primarily through metal-mediated processes.

Halogen Exchange Reactions

Halogen exchange reactions allow for the conversion of the bromo-substituent to another halogen, which can be useful for modulating reactivity or for the synthesis of specific fluorinated, chlorinated, or iodinated analogs. A common method to achieve this is through a halogen-metal exchange followed by quenching with an electrophilic halogen source. For instance, aryl bromides can react with organolithium reagents like n-butyllithium or t-butyllithium at very low temperatures (e.g., -100 °C) to form a transient aryllithium species. tcnj.edu This highly reactive intermediate can then be treated with an electrophile to install a different functional group.

Another approach involves the use of alkali metal fluorides, such as potassium fluoride (B91410), to replace other halogens with fluorine, a process often conducted at elevated temperatures and sometimes in the presence of catalysts like crown ethers or phase-transfer catalysts. google.com

Table 1: Examples of Reagents in Halogen Exchange Reactions

| Exchange Type | Reagent(s) | Typical Conditions |

|---|---|---|

| Bromo to Lithio | n-Butyllithium or t-Butyllithium | Low temperature (-100 °C) in THF tcnj.edu |

| Bromo to Magnesio | Isopropylmagnesium chloride | Low temperature organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions at the Brominated Site

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C and C-heteroatom bonds. thermofishersci.in Aryl bromides are excellent substrates for these reactions. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. thermofishersci.in

Several named reactions fall under this category, each utilizing a different organometallic partner:

Suzuki Coupling: Employs an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. thermofishersci.in

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govyoutube.com

Stille Coupling: Uses an organotin reagent (organostannane). organic-chemistry.org

Kumada Coupling: Involves the reaction with a Grignard reagent (organomagnesium halide). youtube.com

These reactions offer a reliable pathway to introduce a wide variety of substituents—such as alkyl, alkenyl, alkynyl, and aryl groups—at the position of the bromine atom on the 4-Bromo-3-phenoxyphenol scaffold. nih.gov

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner (Organometallic Reagent) | Catalyst System (Example) |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) nih.gov |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base nih.gov |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ organic-chemistry.org |

Nucleophilic Substitution at Bromine-Bearing Carbon

Direct nucleophilic aromatic substitution (SNAr) of the bromine on an unactivated aryl ring like that in this compound is generally challenging. Such reactions typically require either strongly electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate, or very harsh reaction conditions.

The carbon atom bonded to the bromine is considered an electrophilic carbon due to the polarity of the C-Br bond. manifoldapp.org However, the high electron density of the aromatic ring and the instability of a potential phenyl cation intermediate make SN1-type reactions unfavorable, while the steric hindrance of the ring makes backside attack for an SN2-type mechanism impossible. The Kornblum substitution, which involves the reaction of alkyl halides with ambident nucleophiles like sodium nitrite, provides a precedent for substitution at carbon centers, but this is typically observed at sp³-hybridized carbons alpha to a carbonyl group and follows a different mechanistic pathway. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring and makes it highly susceptible to attack by electrophiles.

Electrophilic Substitution on the Phenolic Ring

The hydroxyl group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.commlsu.ac.in Because the para position (C-6 relative to the -OH) in this compound is already substituted with the phenoxy group (via an oxygen bridge at C-3), electrophilic attack is anticipated to occur primarily at the ortho positions (C-2 and C-6). The presence of the bulky phenoxy and bromo groups may introduce steric hindrance, potentially favoring one ortho position over the other.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols are so reactive that they can be halogenated even without a Lewis acid catalyst. Reaction with bromine water, for example, typically leads to polybromination. byjus.com To achieve monosubstitution, less polar solvents like CS₂ or CCl₄ at low temperatures are used. mlsu.ac.in

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro (-NO₂) group, yielding a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in Using concentrated nitric acid often leads to oxidation and the formation of polysubstituted products like picric acid. byjus.com

Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is temperature-dependent; at lower temperatures, the ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion (formed by treating the phenol (B47542) with a base like NaOH) using carbon dioxide, a weak electrophile. libretexts.org The high electron density of the phenoxide ring facilitates this reaction, typically leading to ortho-hydroxylation. libretexts.org

Oxidative Coupling Reactions

Phenols can undergo oxidative coupling reactions where two phenol units are joined together, forming either a C-C or a C-O bond. wikipedia.org These reactions proceed through the formation of phenoxy radical intermediates, which are generated by a one-electron oxidation of the phenol. wikipedia.orgresearchgate.net The process can be catalyzed by various transition metal complexes (e.g., those containing iron, copper, or vanadium) or driven by electrochemical methods. wikipedia.orgrsc.org

The phenoxy radical has multiple resonance structures, with spin density located on the oxygen atom as well as the ortho and para carbon atoms. researchgate.netnih.gov The subsequent coupling can therefore occur between different positions, leading to various regioisomers (ortho-ortho, para-para, ortho-para). nih.gov For this compound, coupling would likely occur at the unsubstituted ortho positions of the phenolic ring. These reactions can be either homo-couplings (linking two identical phenol molecules) or cross-couplings (linking two different phenols). core.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| t-butyllithium |

| Isopropylmagnesium chloride |

| Potassium fluoride |

| Tetrakis(triphenylphosphine)palladium(0) |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Copper(I) iodide |

| Sodium carbonate |

| Sodium nitrite |

| Bromine |

| Nitric acid |

| Picric acid (2,4,6-trinitrophenol) |

| Sulfuric acid |

| Sodium hydroxide (B78521) |

| Carbon dioxide |

Phenoxy Radical Generation and Coupling Mechanisms

The generation of a phenoxy radical from this compound is a critical initial step in many of its oxidative reactions. This process typically involves a one-electron oxidation of the phenolic hydroxyl group, which can be initiated by enzymatic catalysts (like laccases and peroxidases), chemical oxidants, or electrochemical methods. The resulting radical is stabilized by delocalization of the unpaired electron across the aromatic ring.

The subsequent coupling of these phenoxy radicals can lead to the formation of various dimeric and polymeric structures. The regioselectivity of this coupling is influenced by the electronic and steric effects of the substituents on the aromatic ring. In the case of this compound, the bromine atom and the phenoxy group will direct the coupling to specific positions. Generally, phenoxy radical coupling can occur via C-C or C-O bond formation. For instance, the oxidation of bromophenols with potassium permanganate (B83412) has been shown to produce brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) through the coupling of bromophenoxyl radicals sigmaaldrich.com. A similar study on the laccase-catalyzed oxidation of bromophenols also indicated the formation of OH-PBDEs via oxidative coupling reactions of bromophenoxyl radicals guidechem.com.

The general mechanism for phenoxy radical coupling involves the reaction of a phenoxy radical with another radical or a neutral phenol molecule. While radical-radical reactions are possible, a more common pathway is the addition of a phenoxy radical to a neutral phenol or phenoxide molecule, followed by hydrogen atom abstraction and tautomerization to restore aromaticity researchgate.net.

The table below summarizes potential coupling products from the phenoxy radical of this compound, based on general principles of phenoxy radical coupling.

| Coupling Type | Product Structure |

| C-C Coupling (ortho-ortho) | Dihydroxy-dibromo-diphenoxy-biphenyl |

| C-C Coupling (ortho-para) | Dihydroxy-dibromo-diphenoxy-biphenyl |

| C-C Coupling (para-para) | Dihydroxy-dibromo-diphenoxy-biphenyl |

| C-O Coupling | Polymeric ether-linked structures |

Role of Phenoxonium Cation Intermediates

In addition to radical pathways, the oxidation of this compound can also proceed through the formation of a phenoxonium cation. This intermediate is generated by a two-electron oxidation of the phenol. Phenoxonium cations are highly electrophilic and can react with various nucleophiles.

The formation of phenoxonium ions has been proposed in the oxidative polymerization of phenols, where a two-electron transfer step from the phenol to an oxidant can occur researchgate.net. These cations can be stabilized on a catalyst surface and undergo resonance, leading to positively charged centers at the ortho and para positions of the phenolic hydroxyl group. This can then trigger C-O or C-C coupling reactions with other phenol molecules researchgate.netnih.gov. The electrochemical oxidation of vitamin E and related compounds has also been shown to involve the formation of phenoxonium cations researchgate.net.

For this compound, the phenoxonium cation intermediate would be highly reactive and could participate in reactions such as nucleophilic substitution or polymerization. The presence of the electron-withdrawing bromine atom could influence the stability and reactivity of this cation.

Proton Transfer Dynamics

Proton transfer is a fundamental process in the reactions of phenols. The acidity of the phenolic hydroxyl group in this compound is influenced by the electronic effects of the bromo and phenoxy substituents. The dynamics of proton transfer from the hydroxyl group to a base or solvent molecule are crucial in determining the reaction rates and mechanisms.

Kinetic studies on proton transfer from various phenols to radical anions have shown that the rates are significantly affected by the hydrogen-bonding properties of the solvent and the phenol itself auburn.edu. The transfer can occur through a concerted proton-electron transfer (CPET) mechanism, where the proton and an electron are transferred simultaneously, or through a stepwise mechanism involving initial proton transfer followed by electron transfer, or vice versa. The oxidation of phenols can proceed via a water-associated concerted proton-coupled electron transfer mechanism auburn.edu.

The specific proton transfer dynamics of this compound have not been extensively studied. However, it is expected that the bromine atom would increase the acidity of the phenolic proton through its electron-withdrawing inductive effect, thereby influencing the kinetics of proton transfer reactions.

Reactivity of the Aryl Ether Linkage

The aryl ether linkage is another key reactive site in the this compound molecule. Its reactivity is primarily manifested in cleavage reactions, which can be induced under various conditions.

Cleavage Mechanisms of the Ether Bond

The cleavage of the aryl ether bond in diaryl ethers can proceed through different mechanisms, including hydrogenolysis, hydrolysis, and acid-catalyzed cleavage.

Hydrogenolysis: In the presence of a metal catalyst and a hydrogen source, the C-O bond can be cleaved. For example, the cleavage of the diphenyl ether bond on a Nickel catalyst has been shown to occur via parallel hydrogenolysis and hydrolysis pathways researchgate.net.

Acid-Catalyzed Cleavage: Strong acids can promote the cleavage of ethers. The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group youtube.comyoutube.com. For aryl ethers, the cleavage typically involves the attack of a nucleophile on the less hindered carbon atom. In the case of this compound, acid-catalyzed cleavage would likely lead to the formation of a brominated hydroquinone (B1673460) and a phenol. The acidolysis of benzyl (B1604629) phenyl ether, a model compound for the α-O-4 linkage in lignin (B12514952), has been proposed to follow an SN1 mechanism involving the formation of a stable carbocation nih.govresearchgate.net.

Reductive Cleavage: Aryl ethers can also be cleaved reductively. For instance, the use of boron tribromide (BBr3) is a well-known method for the demethylation of aryl methyl ethers, and density functional theory calculations have predicted a mechanistic pathway involving charged intermediates for this reaction orgsyn.org.

Stability under Various Reaction Conditions

The stability of this compound is dependent on the specific reaction conditions. As a phenolic compound, it is susceptible to oxidation, especially in the presence of strong oxidizing agents or catalysts. The aryl ether bond is generally stable but can be cleaved under harsh acidic or reductive conditions. The carbon-bromine bond can also undergo cleavage, particularly through reductive debromination pathways, as observed in polybrominated diphenyl ethers (PBDEs) when treated with nanoscale zerovalent iron researchgate.net.

Catalytic Activation and Reaction Pathways

The reactivity of this compound can be significantly enhanced and directed by the use of catalysts. Catalysts can play a role in phenoxy radical generation, ether bond cleavage, and other transformations.

Oxidative Catalysis: As mentioned earlier, enzymes like laccases and peroxidases can catalyze the formation of phenoxy radicals, leading to polymerization. Metal complexes can also be used to catalyze oxidative coupling reactions of phenols researchgate.net. The catalytic activation of peroxymonosulfate (B1194676) by materials like CeVO4 has been shown to be effective for the degradation of phenol, following pseudo-first-order kinetics researchgate.net.

Reductive Catalysis: The debromination of PBDEs can be catalyzed by palladized nanoscale zerovalent iron (nZVI/Pd), leading to the formation of diphenyl ether chemicalbook.com. This suggests that the C-Br bond in this compound could be catalytically cleaved under reductive conditions.

Acid/Base Catalysis: Acid catalysts are crucial for the cleavage of the aryl ether linkage, as discussed previously. Base catalysis can be employed to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and susceptibility to electrophilic attack.

The reaction pathways of this compound are diverse and depend on the reagents and conditions employed. Oxidative conditions tend to favor polymerization through radical or cationic intermediates, while strong acidic or reductive conditions can lead to the cleavage of the ether or C-Br bonds.

Role of Homogeneous and Heterogeneous Catalysts

There is no specific information available in the scientific literature regarding the role of either homogeneous or heterogeneous catalysts in the synthesis or subsequent reactions of this compound. General methodologies for the synthesis of related diaryl ethers often involve copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig etherification.

Homogeneous Catalysis: In the context of diaryl ether synthesis, homogeneous catalysts, typically soluble transition metal complexes, are often favored for their high activity and selectivity under mild reaction conditions. For analogous reactions, palladium complexes with specialized phosphine (B1218219) ligands or copper complexes with phenanthroline or other nitrogen-based ligands are commonly employed. These catalysts can be tailored at a molecular level to influence reaction outcomes. However, their application specifically to the synthesis of this compound has not been reported.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. For Ullmann-type couplings, supported copper nanoparticles or copper oxides on various materials like silica (B1680970), alumina (B75360), or magnetic nanoparticles have been explored for the synthesis of other diaryl ethers. These catalysts can exhibit different reactivity and selectivity profiles compared to their homogeneous counterparts due to surface effects and mass transfer limitations. Again, no studies have been published that detail the use of heterogeneous catalysts for the preparation of this compound.

Without specific experimental data or computational studies, any discussion on the preferred catalyst type, optimal reaction conditions, or comparative performance of homogeneous versus heterogeneous catalysts for this compound remains speculative.

Mechanistic Studies of Catalyst-Substrate Interactions

Detailed mechanistic studies of catalyst-substrate interactions are crucial for understanding and optimizing catalytic processes. For the synthesis of this compound, such studies would involve investigating the coordination of the reactants (e.g., a substituted bromophenol and a phenoxide) to the metal center of the catalyst, the elementary steps of the catalytic cycle (such as oxidative addition, transmetalation, and reductive elimination for palladium catalysis, or related steps in copper catalysis), and the factors that control regioselectivity and reaction rates.

Currently, there are no published mechanistic investigations that specifically focus on the interactions between catalysts and the substrates leading to this compound. Research in this area would be necessary to elucidate the precise reaction pathways and to design more efficient and selective catalytic systems for its synthesis.

Data Tables

Due to the absence of specific research data on the reaction chemistry of this compound, no interactive data tables can be generated.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within 4-Bromo-3-phenoxyphenol. The molecule's structure, featuring two aromatic rings linked by an ether oxygen and substituted with hydroxyl and bromine groups, gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed are π → π* (pi to pi star) and n → π* (n to pi star).

The benzene (B151609) rings contain π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are typically responsible for strong absorption bands in the UV region. The presence of substituents—the phenoxy, hydroxyl, and bromo groups—acts as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The non-bonding electrons (n electrons) on the oxygen atoms of the hydroxyl and ether groups can undergo n → π* transitions, which typically result in weaker absorption bands at longer wavelengths than the π → π* transitions.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. These methods exploit differences in the compound's partitioning behavior between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantitative analysis. A reverse-phase (RP) HPLC method is typically employed for phenolic compounds. sielc.com In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture.

This liquid chromatography method is often scalable and can be adapted for the isolation of impurities through preparative separation. sielc.comsielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Description |

|---|---|

| Column | Newcrom R1 or similar C18 reverse-phase column |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) (MeCN) and water |

| Additive | Phosphoric acid or formic acid (for MS compatibility) |

| Detection | UV Detector (wavelength set based on UV-Vis spectrum) |

| Application | Purity assessment, quantitative analysis, impurity isolation |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. For this compound, the stationary phase is typically a thin layer of silica gel (a polar adsorbent) on a glass or aluminum plate. missouri.edu

A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase (eluent). missouri.edu The mobile phase, a mixture of solvents, moves up the plate by capillary action. Separation occurs based on the compound's relative affinity for the stationary and mobile phases. Due to its polarity, this compound would be expected to have moderate retention. The position of the compound is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. Visualization can be achieved under UV light or by using a staining agent like iodine vapor. chemistryhall.com

Table 2: Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plate |

| Mobile Phase | Mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate) |

| Application | Reaction monitoring, purity check, solvent system screening |

| Visualization | UV lamp (254 nm), Iodine chamber |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Phenols can be analyzed directly by GC using a Flame Ionization Detector (GC-FID). epa.gov For improved volatility and chromatographic peak shape, this compound may be derivatized prior to analysis. epa.gov Common derivatization agents for phenols include diazomethane (B1218177) to form the corresponding methyl ether, or pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl ether. epa.gov

The analysis would typically be performed on a fused-silica capillary column with a non-polar or medium-polarity stationary phase. The Kovats retention index, a measure of retention time relative to n-alkanes, can be used for compound identification. nist.gov

Table 3: General GC Parameters for Phenolic Analysis

| Parameter | Description |

|---|---|

| Column | Fused-silica open-tubular column (e.g., DB-5 or DB-1701) |

| Carrier Gas | Helium or Nitrogen |

| Injection | Split/Splitless injector |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Optional, using agents like PFBBr to increase volatility |

Column Chromatography for Purification

Column chromatography is the standard method for purifying this compound on a preparative scale, removing impurities from a synthesis reaction. missouri.edu This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel. orgsyn.org

The crude sample mixture is loaded onto the top of the column. A solvent system (mobile phase), often determined by prior TLC analysis, is then passed through the column. missouri.eduorgsyn.org Components of the mixture separate as they travel down the column at different rates depending on their polarity. Fractions are collected sequentially as they elute from the bottom of the column, and those containing the pure desired compound are combined.

Solid-State Characterization

Solid-state characterization provides information about the physical properties of this compound in its solid form. Based on related compounds, such as 4-Bromo-3-methoxyphenol which is a solid with a melting point between 77-82 °C, it is highly probable that this compound is also a crystalline solid at room temperature. sigmaaldrich.comsigmaaldrich.com

Key techniques for solid-state characterization would include:

Melting Point Analysis: Determining the melting point is a fundamental method to assess the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, while a broad and depressed range suggests the presence of impurities.

X-ray Crystallography: This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. A single-crystal X-ray diffraction experiment would elucidate bond lengths, bond angles, and intermolecular interactions, providing definitive structural proof.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, as well as to study other thermal events like phase transitions.

X-ray Crystallography for Molecular Geometry and Packing

No crystallographic data for this compound is available in the searched scientific literature. This includes information on its crystal system, space group, unit cell dimensions, and atomic coordinates.

Without crystallographic data, the specific hydrogen bonding networks within the crystalline structure of this compound cannot be described. The presence of a hydroxyl group suggests the potential for hydrogen bonding, but the nature and geometry of these interactions remain undetermined.

The aromatic rings in this compound suggest the possibility of π-π stacking interactions contributing to the stability of its crystal lattice. However, without experimental data, the presence, geometry, and strength of any such interactions cannot be confirmed.

Thermal Analysis Methods

No studies employing thermal analysis methods such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound were found. Consequently, its melting point, decomposition temperature, and other thermal properties have not been experimentally reported in the available literature.

Theoretical and Computational Chemistry Studies of 4 Bromo 3 Phenoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties and reactivity of molecules from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying medium-to-large molecules like 4-bromo-3-phenoxyphenol. DFT methods could be used to investigate various properties of this molecule.

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO : Represents the energy of the outermost electrons and is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for electron donation.

ELUMO : Indicates the energy of the lowest energy orbital available to accept electrons. A lower ELUMO value points to a greater ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO) : The difference between these energies is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. tandfonline.com

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method |

|---|---|---|---|---|

| Phenol (B47542) | Data not available | Data not available | Data not available | DFT/B3LYP |

| 4-Bromophenol (B116583) | Data not available | Data not available | Data not available | DFT/B3LYP |

| This compound | Not Available | Not Available | Not Available | Hypothetical |

| Diphenyl ether | Data not available | Data not available | Data not available | DFT/B3LYP |

Note: This table is illustrative. Specific values for this compound are not available in the cited literature and would require dedicated computational studies.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. It allows for the simulation of electronic absorption spectra (UV-Vis) and can provide insights into properties like fluorescence. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). For PBDEs, studies have shown that the lowest singlet excited state often involves a π–σ* excitation, which can be a precursor to photodebromination. A TD-DFT study on this compound could elucidate its photostability and electronic transition characteristics.

The three-dimensional structure of this compound is not rigid. Rotation can occur around the ether linkage (C-O-C bonds), leading to different conformers with varying energies. DFT calculations are used to perform geometry optimization, finding the lowest energy (most stable) conformation of the molecule. A potential energy surface scan, where the dihedral angle of the ether linkage is systematically varied, can identify all stable conformers and the energy barriers for rotation between them. This information is critical as the molecular conformation can significantly impact its biological activity and physical properties.

Ab Initio and Semi-Empirical Methods

While DFT is popular, other methods could also be applied to study this compound.

Ab Initio Methods : These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are derived directly from theoretical principles without empirical parameters. They are generally more accurate than DFT but also significantly more computationally expensive, making them challenging for a molecule of this size. They could be used to benchmark the accuracy of DFT results for a simplified model of the compound.

Semi-Empirical Methods (e.g., PM6-DH+) : These methods are faster than DFT because they use approximations and parameters derived from experimental data. Methods like PM6 (Parametric Method 6) with corrections for dispersion and hydrogen bonding (PM6-DH+) could be used for rapid conformational searches or for initial calculations on very large systems involving this molecule. However, their accuracy is generally lower than that of DFT or ab initio methods.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While quantum methods are excellent for understanding electronic properties, MD is used to study the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor.

An MD simulation of this compound would require a force field—a set of parameters that describes the potential energy of the system. The simulation would solve Newton's equations of motion for the molecule, providing a trajectory that reveals how its conformation changes over time. This approach could be used to:

Explore the conformational landscape in a solvent, identifying the most populated conformations.

Study how the molecule interacts with other molecules, such as water or lipids.

Simulate its binding to a protein or receptor, providing insights into its potential biological activity.

Given the lack of specific studies on this compound, this area remains open for future research.

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions is crucial for understanding the macroscopic properties of this compound, such as its physical state, solubility, and behavior in biological systems. Computational methods can model the non-covalent forces that govern how molecules of this compound interact with each other and with other substances.

Key intermolecular forces at play include:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to strong interactions that can influence crystal packing and aggregation in solution.

Halogen Bonding: The bromine atom on the phenol ring can act as a halogen bond donor. This occurs due to a region of positive electrostatic potential on the outermost surface of the bromine atom (the σ-hole), which can interact favorably with electron-rich atoms like oxygen or nitrogen. researchgate.net Computational studies on similar halogenated aromatic compounds, such as bromo-pentafluorobenzene, have demonstrated the significance of these σ-hole interactions in forming stable molecular dimers. researchgate.net

Dispersion Forces: These ubiquitous forces, arising from temporary fluctuations in electron density, are significant for a molecule of this size and contribute substantially to its aggregation behavior.

Computational investigations would typically employ quantum mechanical methods like Density Functional Theory (DFT) to model the geometry and interaction energies of dimers or larger clusters of this compound. Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize the nature and strength of these weak interactions. researchgate.net

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly alter the conformational preferences and reactivity of this compound. The flexible ether linkage allows for rotation of the phenoxy group relative to the phenol ring, and the preferred conformation is highly dependent on the solvent environment.

Computational models address solvent effects through two primary approaches:

Explicit Solvent Models: Individual solvent molecules are included in the simulation box around the solute. This method, often used in Molecular Dynamics (MD) simulations, provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the phenolic proton and a polar solvent molecule.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant. Methods like the Self-Consistent Reaction Field (SCRF) theory calculate the effect of this medium on the solute's electronic structure and geometry. researchgate.net

Thermodynamic and Kinetic Modeling

Calculation of Reaction Energetics (e.g., Enthalpy of Formation)

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a molecule. While experimental determination can be challenging, computational chemistry offers reliable methods for its calculation. High-level ab initio methods or composite methods (like Gaussian-n theories) can be used to compute the total electronic energy of the molecule.

The enthalpy of formation is typically calculated using a theoretical reaction scheme, such as an isodesmic reaction. This involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized reference molecules with accurately known experimental enthalpies of formation, systematic errors in the computational method are largely canceled, leading to a more accurate prediction for the target molecule. Semi-empirical quantum chemistry methods have also been used to predict the enthalpy of formation for various phenols based on their molecular structure. documentsdelivered.com

Bond Dissociation Energies and Radical Stability

The antioxidant potential of phenolic compounds is often related to the ease with which the phenolic O-H bond can be broken to donate a hydrogen atom, a process quantified by the Bond Dissociation Energy (BDE). A lower BDE indicates a weaker O-H bond and typically a more potent antioxidant.

The O-H BDE is the enthalpy change for the reaction: ArOH → ArO• + H•

Computational studies, particularly using DFT methods like (RO)B3LYP, have proven effective in calculating the BDEs of substituted phenols. mdpi.com The stability of the resulting phenoxyl radical (ArO•) is a key factor influencing the BDE. Electron-donating groups tend to stabilize the radical through resonance or hyperconjugation, thus lowering the O-H BDE. Conversely, electron-withdrawing groups can destabilize the radical and increase the BDE. mdpi.commasterorganicchemistry.com

For this compound, the substituents are a bromine atom at the para position and a phenoxy group at the meta position relative to the hydroxyl group.

Para-Bromo: Bromine is an electron-withdrawing group via induction but can be a weak π-donor via resonance. DFT studies on p-chlorophenol and p-fluorophenol show a slight decrease in the O-H BDE compared to phenol, suggesting that the resonance effect may play a notable role. mdpi.com

Meta-Phenoxy: A phenoxy group at the meta position primarily exerts an electron-withdrawing inductive effect, which would be expected to slightly increase the O-H BDE compared to unsubstituted phenol.

The interplay of these effects determines the final BDE. Based on extensive computational studies on other substituted phenols, the following table presents calculated O-H BDE values for related compounds, which helps in contextualizing the expected value for this compound. mdpi.com

| Compound | Substituent | Position | Calculated O-H BDE (kcal/mol) at (RO)B3LYP/6-311++G(2df,2p) |

|---|---|---|---|

| Phenol | -H | - | 87.5 |

| 4-Chlorophenol | -Cl | para | 86.1 |

| 4-Fluorophenol | -F | para | 85.4 |

| 3-Chlorophenol | -Cl | meta | 88.4 |

| 3-Fluorophenol | -F | meta | 88.4 |

| 3-Methoxyphenol | -OCH₃ | meta | 86.1 |

Data sourced from computational studies on substituted phenols. mdpi.com

The stability of the 4-bromo-3-phenoxyphenoxyl radical is enhanced by the delocalization of the unpaired electron across the aromatic ring. The bromine and phenoxy substituents modulate the spin density distribution in the radical, which can be visualized through computational calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surface for chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For this compound, a relevant reaction to study would be its role as a hydrogen atom donor in antioxidant processes. For example, its reaction with a hydroperoxyl radical (HOO•):

ArOH + HOO• → ArO• + H₂O₂

Computational analysis of this reaction would involve:

Locating the Transition State: Algorithms are used to find the geometry of the TS.

Frequency Calculation: A vibrational frequency calculation is performed to confirm the nature of the stationary point. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the transfer of the hydrogen atom).

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier, a key determinant of the reaction rate.

Studies on the simpler phenoxyl/phenol self-exchange reaction demonstrate that such hydrogen atom transfer reactions can proceed through a concerted proton-electron transfer mechanism, which can be analyzed in detail using computational orbital analysis. researchgate.net

Electronic and Electrostatic Property Mapping

The distribution of electrons within the this compound molecule dictates its reactivity and interaction with other molecules. Computational methods can generate maps of various electronic properties.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential around the oxygen atoms and the π-systems of the rings, indicating sites susceptible to electrophilic attack. A region of positive potential would be found on the phenolic hydrogen (indicating its acidity) and on the σ-hole of the bromine atom.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom.

Atomic Charges: Various schemes (e.g., Mulliken, NBO) can be used to calculate the partial charge on each atom in the molecule, providing insight into its polarity and the nature of its chemical bonds.

Electrostatic Potential (ESP) Surfaces

No specific data or research findings on the Electrostatic Potential (ESP) surfaces of this compound were identified in the available literature. An ESP surface analysis would typically reveal the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. This information is crucial for understanding its intermolecular interactions and reactivity.

Frontier Molecular Orbital (FMO) Analysis

There is no available data from Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

Average Local Ionization Energy (ALIE)

Information regarding the Average Local Ionization Energy (ALIE) for this compound is not available in published research. ALIE analysis provides insight into the regions of a molecule from which an electron is most easily removed, offering a detailed view of its reactivity towards electrophiles.

Derivatization Strategies for 4 Bromo 3 Phenoxyphenol

Modification of the Phenolic Hydroxyl Group

The hydroxyl group of 4-bromo-3-phenoxyphenol is a prime site for derivatization through several classical organic reactions, including acylation, alkylation, and phosphorylation. These transformations allow for the introduction of a wide range of functional groups, significantly altering the molecule's steric and electronic characteristics.

Acylation Reactions

Acylation of the phenolic hydroxyl group in compounds structurally similar to this compound is a common strategy to produce ester derivatives. This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, often in the presence of a base or catalyst. For instance, the acylation of 4-bromophenol (B116583) with acetic anhydride in the presence of anhydrous sodium acetate (B1210297) is a well-established method to produce 4-bromophenyl acetate derpharmachemica.com. This reaction proceeds by heating the mixture, followed by quenching with ice-cold water to precipitate the ester product derpharmachemica.com.

A variety of catalysts can be employed to facilitate the acylation of phenols. Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3) has been demonstrated as a highly efficient and reusable heterogeneous catalyst for the acylation of phenols with acetic anhydride under mild, room temperature conditions, leading to excellent yields.

| Acylating Agent | Catalyst/Base | General Reaction Conditions | Product Type |

| Acetic Anhydride | Anhydrous Sodium Acetate | Heating | Acetate Ester |

| Acid Chloride | Pyridine | Room Temperature or gentle heating | Ester |

| Acetic Anhydride | Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3) | Room Temperature | Acetate Ester |

Alkylation and Etherification

The phenolic hydroxyl group can be converted to an ether linkage through alkylation, most commonly via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide or another suitable electrophile. The choice of base is crucial, with sodium hydride (NaH) or potassium hydride (KH) being effective for generating the alkoxide. The reaction is typically carried out in a polar apathetic solvent to facilitate the nucleophilic substitution.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers from alcohols and phenols jk-sci.comwikipedia.orgtaylorandfrancis.commasterorganicchemistry.comyoutube.com. For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are often employed jk-sci.com. The use of primary alkyl halides is preferred as secondary and tertiary halides are more prone to undergo elimination reactions masterorganicchemistry.com.

| Alkylating Agent | Base | Solvent | General Product |

| Alkyl Halide (e.g., Ethyl Bromide) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Phenyl Ether |

| Benzyl (B1604629) Bromide | Potassium Carbonate (K2CO3) | Acetonitrile (B52724) (CH3CN) | Benzyl Phenyl Ether |

| Propargyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Propargyl Phenyl Ether |

Phosphorylation

Phosphorylation introduces a phosphate (B84403) group onto the phenolic oxygen, creating phosphate esters. This can be achieved by reacting the phenol with a phosphorylating agent like phosphoryl chloride (POCl3) or a phosphochloridate in the presence of a base. The synthesis of diaryl phosphates can be accomplished by reacting a phenol with an appropriate phosphorus source. While direct, one-step syntheses from orthophosphoric acid have been explored, more traditional methods often involve the use of phosphorus oxychloride or related reagents researchgate.net. For example, reacting a phenol with an alkyl dihalophosphite in the presence of a tertiary amine as an acid acceptor can yield alkyl diaryl phosphites google.com. These can be further converted to diaryl halophosphates google.com.

Functionalization of the Aromatic Rings

Beyond modification of the hydroxyl group, the two aromatic rings of this compound offer opportunities for further functionalization. These reactions can introduce additional substituents, thereby fine-tuning the electronic and steric properties of the molecule.

Regioselective C-H Bond Activation

Modern synthetic methods allow for the direct functionalization of C-H bonds on aromatic rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Transition-metal catalysis is a powerful tool for achieving regioselective C-H activation. The hydroxyl group of a phenol can act as an internal directing group, guiding the metal catalyst to activate a C-H bond at the ortho position. Various transition metals, including palladium, rhodium, and cobalt, have been employed for the ortho-selective C-H functionalization of phenols researchgate.netrsc.orgrsc.orgyoutube.comnih.gov.

Another strategy for regioselective C-H activation is directed ortho metalation (DoM). This involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent. The hydroxyl group itself, or more commonly a protected form, can serve as a DMG.

| Method | Catalyst/Reagent | Directing Group | Position of Functionalization |

| Transition-Metal Catalysis | Palladium, Rhodium, Cobalt, etc. | Phenolic Hydroxyl Group | ortho to the hydroxyl group |

| Directed ortho Metalation (DoM) | Organolithium Reagent (e.g., n-BuLi) | Hydroxyl or protected hydroxyl group | ortho to the directing group |

Introduction of Additional Halogens or Other Substituents

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of additional substituents. The existing hydroxyl and phenoxy groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of further substitutions.

For instance, the bromination of phenols can be difficult to control, often leading to polybrominated products due to the high reactivity of the phenol ring libretexts.org. However, by controlling the reaction conditions, such as temperature and the choice of solvent, it is possible to achieve mono-substitution. For example, bromination of phenol at low temperatures in carbon disulfide can favor the formation of the para-brominated product youtube.com. The introduction of other halogens, such as iodine, can also be achieved using reagents like iodine monochloride (ICl) libretexts.org.

Beyond halogenation, other electrophilic substitution reactions such as nitration and Friedel-Crafts acylation or alkylation could potentially be employed to introduce nitro, acyl, or alkyl groups onto the aromatic rings, further diversifying the range of accessible derivatives.

| Reaction | Reagent | Conditions | Potential Product |

| Bromination | Bromine (Br2) | Low Temperature, specific solvent | Dihalo-phenoxyphenol |

| Iodination | Iodine Monochloride (ICl) | - | Iodo-bromo-phenoxyphenol |

| Nitration | Nitric Acid (HNO3) | - | Nitro-bromo-phenoxyphenol |

| Friedel-Crafts Acylation | Acyl Chloride / Lewis Acid | - | Acyl-bromo-phenoxyphenol |

Coupling Chemistry at the Brominated Position

The carbon-bromine bond in this compound serves as a key functional handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The reactivity of the aryl bromide is standard for these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. mdpi.comcnrs.fr In the case of this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would yield a biaryl or styrenyl derivative, respectively. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. mdpi.comcnrs.fr

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. acs.orgresearchgate.netuobaghdad.edu.iq This reaction provides a direct method for the vinylation of the 4-position of the phenoxyphenol ring. The process is catalyzed by a palladium species and requires a base. researchgate.net The stereoselectivity of the reaction typically favors the trans isomer. acs.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. researchgate.netuminho.ptmdpi.com This method allows for the synthesis of 4-alkynyl-3-phenoxyphenol derivatives, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It facilitates the coupling of the aryl bromide with a primary or secondary amine, or other nitrogen nucleophiles, to synthesize N-aryl derivatives. tandfonline.comnih.gov The reaction relies on a palladium catalyst, typically supported by specialized phosphine (B1218219) ligands, and a strong base. nih.govkyoto-u.ac.jp This strategy can be used to synthesize a wide range of substituted aniline (B41778) derivatives of 3-phenoxyphenol.

The table below summarizes the key aspects of these coupling reactions as applied to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 4-Aryl/Vinyl-3-phenoxyphenol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 4-Vinyl-3-phenoxyphenol derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 4-Alkynyl-3-phenoxyphenol |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, XPhos | NaOt-Bu, K₃PO₄ | 4-(Amino)-3-phenoxyphenol derivative |

Development of Polymeric Derivatives

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a brominated aromatic ring, makes it a valuable monomer for the synthesis of novel polymeric materials.

Oxidative Polymerization Approaches

Oxidative polymerization of phenols is a well-established method for synthesizing polyphenylene oxides (PPOs) and related phenolic polymers. tandfonline.com This process involves the generation of phenoxy radicals, which then couple to form either carbon-carbon (C-C) or carbon-oxygen (C-O) linkages. The regioselectivity of this coupling is influenced by the substituents on the phenol ring, the catalyst, and the reaction conditions.

For this compound, the hydroxyl group can be oxidized to a phenoxy radical. The presence of substituents at the 3- and 4-positions directs the coupling to the available ortho positions (2- and 6-).

Enzymatic Polymerization: Biocatalysts like horseradish peroxidase (HRP) or laccases can initiate the polymerization of phenols under mild conditions. nih.govkyoto-u.ac.jp These enzymes generate phenoxy radicals, which subsequently polymerize. The solvent system, often a mixture of an organic solvent and an aqueous buffer, can influence the polymer's structure and solubility. oup.com For this compound, this approach could lead to polymers with a mix of phenylene (C-C) and oxyphenylene (C-O) units. oup.com

Chemical Oxidative Coupling: Traditional methods often use transition metal catalysts, such as copper-amine complexes (e.g., CuCl/pyridine), in the presence of an oxidant like oxygen. sumitomo-chem.co.jp This approach is famously used for the polymerization of 2,6-disubstituted phenols to produce linear PPOs. sumitomo-chem.co.jp For this compound, such catalysts could promote the formation of poly(phenylene oxide) chains, where the bromo and phenoxy groups remain as pendant functionalities on the polymer backbone.

The table below outlines potential oxidative polymerization strategies.

| Method | Catalyst/Initiator | Oxidant | Expected Linkage | Potential Polymer |

| Enzymatic | Horseradish Peroxidase (HRP), Laccase | H₂O₂, O₂ | C-C and C-O | Poly(4-bromo-3-phenoxyphenylene/oxyphenylene) |

| Chemical | Copper-Amine Complex (e.g., CuCl/Pyridine) | O₂ | Predominantly C-O | Poly(4-bromo-3-phenoxyphenylene oxide) |

Synthesis of Functional Polymers and Resins

The unique structure of this compound allows for its incorporation into various functional polymers and resins through several synthetic routes.

Polycondensation for Phenolic Resins: The phenolic hydroxyl group allows this compound to act as a monomer in condensation reactions with aldehydes, most commonly formaldehyde. This leads to the formation of phenolic resins, such as novolacs (under acidic conditions) or resols (under basic conditions). The resulting polymer would feature a backbone of methylene-linked phenolic units, with the bromo and phenoxy groups as pendant moieties that can significantly influence the resin's properties, such as thermal stability and flame retardancy. uobaghdad.edu.iq

Cross-Coupling Polycondensation: The C-Br bond can be utilized in step-growth polymerization. For instance, a Suzuki polycondensation could be performed by reacting this compound (after protecting or activating the hydroxyl group) with a diboronic acid. This would create a fully aromatic polymer backbone, with the phenoxy and hydroxyl groups providing functionality.

Post-Polymerization Modification: A polymer synthesized from this compound via oxidative polymerization retains the bromine atoms on its backbone. These C-Br bonds can be chemically modified after polymerization. mdpi.com For example, an Ullmann coupling reaction could be used to introduce amine functionalities by reacting the brominated polymer with an amine in the presence of a copper catalyst. mdpi.com This post-functionalization strategy allows for the tailoring of polymer properties for specific applications, such as gas capture. mdpi.com

The following table summarizes approaches for synthesizing functional polymers and resins.

| Polymerization Type | Co-monomer/Reagent | Key Reaction | Functional Groups | Resulting Polymer/Resin |

| Phenolic Resin Formation | Formaldehyde | Electrophilic Aromatic Substitution / Condensation | -OH, -Br, -OPh | Brominated Phenoxy-Novolac or Resol Resin |

| Cross-Coupling Polycondensation | Aryl-diboronic acid | Suzuki Coupling | -OH, -OPh | Poly(arylene) with phenoxy/hydroxyl pendants |

| Post-Polymerization Functionalization | Amine (R-NH₂) | Ullmann Coupling | -NHR, -OPh | Poly(phenylene oxide) with amine and phenoxy pendants |

The Industrial and Scientific Applications of this compound

The chemical compound this compound is a specific aromatic ether and phenol derivative. While detailed research and application data for this exact molecule are not widely documented in publicly accessible scientific literature, its structural motifs—a brominated phenol and a phenoxy group—are found in molecules utilized across various high-technology sectors. The following sections explore the established and potential applications for compounds of this class, structured according to its relevance in agrochemical synthesis and advanced materials science.

Applications and Industrial Relevance

The phenoxyphenol backbone is a critical structural element in a variety of agriculturally significant chemicals. The strategic placement of halogen atoms, such as bromine, can further influence the biological activity and environmental profile of the resulting products.

Phenoxyphenoxypropionate herbicides, often referred to as "fop" herbicides, are a class of selective post-emergence herbicides used to control grass weeds in broadleaf crops. The synthesis of these complex molecules often involves the coupling of a substituted phenoxyphenol with other intermediates. While specific process documentation detailing the use of 4-Bromo-3-phenoxyphenol as a direct precursor is not available in the reviewed literature, related halogenated phenoxyphenol structures are key building blocks in this field. The bromine and phenoxy substitutions on the phenol (B47542) ring are positions where molecular modifications can be made to fine-tune the herbicidal efficacy and crop selectivity.

The broader family of phenoxyphenol ethers serves as important intermediates in the production of various pesticides and insecticides. For instance, compounds with a phenoxy ether linkage are integral to the structure of certain synthetic pyrethroids and carbamate insecticides. The halogenation of the aromatic rings is a common strategy to enhance the potency and stability of the final active ingredient. Although direct synthetic routes starting from this compound for commercial pesticides are not explicitly detailed in available sources, its structure is analogous to intermediates used in creating complex agrochemicals designed for effective pest management.

The rigid structure and reactive sites of aromatic di-ethers and phenols, particularly those containing heavy halogens like bromine, make them attractive candidates for the development of high-performance polymers and functional materials.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimide resins involves the polymerization of dianhydrides and diamines. Phenolic and ether linkages can be incorporated into the monomer backbones to impart specific properties such as improved processability, solubility, and modified dielectric characteristics. While the direct incorporation of this compound into polyimide resins is not specifically documented, the development of advanced resins often involves monomers with similar substituted aromatic structures to achieve desired performance metrics for applications in electronics and aerospace.

The development of materials for Organic Light-Emitting Devices (OLEDs) relies on sophisticated organic synthesis to create molecules with specific electronic and photophysical properties. Aromatic ethers and halogenated compounds are used as building blocks for host materials, emitting materials, and charge-transport layers within the OLED architecture. The phenoxy group can provide solubility and morphological stability, while bromine atoms can be used to tune the triplet energy levels of host materials or serve as reactive sites for further chemical modification (e.g., cross-coupling reactions) to build more complex emissive molecules. There is no specific research available that identifies this compound as a precursor for commercial OLED materials at this time.

The this compound molecule possesses distinct chemical features that suggest potential for broader applications in materials science. The phenolic hydroxyl group allows for its use in creating epoxy resins, polycarbonates, or polyesters. The bromine atom provides a site for various organometallic cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings), enabling the synthesis of more complex, conjugated molecules suitable for research in organic electronics or as specialty chemical additives. Furthermore, the presence of bromine can enhance the flame-retardant properties of polymers into which it is incorporated. However, specific research initiatives or commercial products based on this compound in these areas are not prominently featured in the scientific literature.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is guiding the evolution of synthetic organic chemistry. For 4-Bromo-3-phenoxyphenol, future research will focus on moving beyond traditional synthesis methods towards more sustainable and efficient alternatives. This involves the exploration of catalytic systems that minimize waste, the use of renewable solvents, and the design of processes with high atom economy. Research into the chemical modification of related sustainable phenolic acids, such as 4-hydroxybenzoic acid, through processes like esterification, provides a template for developing more environmentally friendly derivatives mdpi.com. The goal is to develop synthetic routes that are not only high-yielding but also economically viable and environmentally benign.

| Metric | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Goal) |

| Solvent | Chlorinated hydrocarbons | Bio-derived solvents (e.g., 2-MeTHF), water |

| Catalyst | Stoichiometric acid/base catalysts | Recyclable heterogeneous catalysts |

| Atom Economy | Moderate | High (>90%) |

| Energy Input | High-temperature reflux | Microwave-assisted or room temperature |

| Waste Profile | High volume of inorganic salts | Minimal, with recyclable byproducts |

This table provides a conceptual comparison between traditional and targeted sustainable synthetic approaches for compounds like this compound.

Advanced Spectroscopic Characterization of Excited States

A comprehensive understanding of a molecule's excited-state dynamics is crucial for applications in photochemistry and materials science. For this compound, this means moving beyond standard spectroscopic techniques to probe its behavior upon photoexcitation. Advanced methods such as time-resolved transient absorption spectroscopy and femtosecond fluorescence up-conversion can provide invaluable data on processes like intersystem crossing and excited-state proton transfer (ESPT). Studies on structurally related compounds, such as (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol (B47542), have successfully used these techniques to observe ESPT processes and characterize triplet excited states rsc.org. Applying such methods to this compound will elucidate its photophysical pathways and intrinsic stability.

| Technique | Potential Information Gained for this compound |

| Time-Resolved Spectroscopy | Lifetimes of singlet and triplet excited states; kinetics of photochemical reactions. rsc.org |

| Excitation-Emission Matrix (EEM) Fluorescence | Detailed fingerprinting of fluorescence properties; identification of optimal excitation/emission wavelengths. researchgate.net |

| Femtosecond Transient Absorption | Direct observation of ultrafast relaxation processes and structural changes in the excited state. |

| Computational DFT/TD-DFT | Prediction of electronic transition energies and nature of excited states to complement experimental data. rsc.org |

This table outlines advanced spectroscopic techniques and the potential insights they could offer for this compound.

In-depth Mechanistic Understanding of Complex Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Future work on this compound should involve detailed mechanistic studies of its key transformations. This can be achieved through a combination of kinetic analysis, isotopic labeling experiments, and computational modeling. For instance, investigations into the oxidation of substituted phenols have utilized kinetic isotope effects and product analysis to elucidate the role of hydrogen atom transfer (HAT) pathways semanticscholar.org. Similarly, detailed studies on the carboxylation of phenol have revealed the critical influence of pressure and the potential for in-situ product degradation, leading to the development of a predictive kinetic model nih.gov. Applying these rigorous mechanistic approaches to reactions involving this compound will enable rational process development and optimization.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental design. Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models for derivatives of this compound is a key future direction. These models correlate structural or quantum-chemical descriptors with specific activities or reaction rates. Research on other halogenated phenols has successfully established QSAR models that link molecular descriptors, such as the octanol-water partition coefficient (log Kow) and Hammett sigma constants, to biological activity nih.gov. Similar models have been developed for hydroxylated polychlorinated biphenyls to predict their estrogenic activities based on 2D and 3D molecular descriptors nih.gov. Creating a database of this compound derivatives and their measured properties would enable the development of robust predictive models, accelerating the discovery of new compounds with desired characteristics.

| Descriptor Class | Specific Example Descriptors | Predicted Property |

| Electronic | Hammett constants, Dipole moment, HOMO/LUMO energies | Reaction rate constants, Redox potential |

| Steric | Molar volume, Surface area, Taft steric parameters | Regioselectivity, Catalyst binding affinity |

| Topological | Connectivity indices, Wiener index | Chromatographic retention time |

| Hydrophobicity | Log Kow (octanol-water partition coefficient) | Biological membrane permeability |

This table presents potential molecular descriptors that could be used to build a QSRR model for derivatives of this compound.

Exploration of New Derivatization Pathways for Targeted Applications

The functionalization of the this compound scaffold is a promising strategy for creating novel molecules with tailored properties for specific applications, from pharmaceuticals to materials science. Future research will explore diverse derivatization pathways to expand its chemical space. This includes not only adding functional groups but also developing systematic methods for these transformations. For example, systematic studies on the derivatization of chlorophenols with various silylating agents have been conducted to optimize their analysis by gas chromatography-mass spectrometry (GC-MS) epa.gov. Furthermore, derivatization is a key strategy in creating novel bioactive agents, as demonstrated by the synthesis of 4-acyloxy-2'-bromo-6'-chloropodophyllotoxin derivatives to explore new insecticidal compounds nih.gov. Exploring reactions at the hydroxyl and aromatic positions of this compound can lead to new libraries of compounds for high-throughput screening.